![molecular formula C32H38N6O11 B600114 Suc-Ala-Glu-Pro-Phe-Pna CAS No. 128802-76-6](/img/structure/B600114.png)
Suc-Ala-Glu-Pro-Phe-Pna
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Glu-Pro-Phe-Pna involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of alanine, followed by the coupling of glutamic acid, proline, and phenylalanine. The final step involves the attachment of p-nitroaniline to the peptide chain . The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling reactions efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Glu-Pro-Phe-Pna primarily undergoes hydrolysis reactions. Under the action of enzymes like elastase, cathepsin G, and chymotrypsin, the compound is hydrolyzed, releasing yellow p-nitroaniline .
Common Reagents and Conditions
The hydrolysis reactions typically occur in buffered aqueous solutions at specific pH levels. Common reagents include phosphate-buffered saline (PBS) and enzyme solutions. The reactions are often carried out at temperatures around 20°C to 37°C .
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be measured colorimetrically .
Scientific Research Applications
Suc-Ala-Glu-Pro-Phe-Pna has a wide range of applications in scientific research:
Mechanism of Action
Suc-Ala-Glu-Pro-Phe-Pna exerts its effects through hydrolysis by specific enzymes. The molecular target is the peptidylprolyl isomerase Pin1, which catalyzes the cis-trans isomerization of proline residues in proteins . The hydrolysis of this compound by Pin1 releases p-nitroaniline, which can be measured to assess the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: Another chromogenic substrate used for elastase and chymotrypsin.
Suc-Ala-Ala-Pro-Leu-pNA: Used for studying the activity of different proteases.
Uniqueness
Suc-Ala-Glu-Pro-Phe-Pna is unique due to its specificity for the peptidylprolyl isomerase Pin1, making it a valuable tool for studying the inhibition and catalytic activity of this enzyme . Its ability to release a measurable chromogenic product upon hydrolysis further enhances its utility in various biochemical assays .
Biological Activity
Suc-Ala-Glu-Pro-Phe-pNA (also known as Suc-AEPF-pNA) is a synthetic peptide that serves as a chromogenic substrate for the enzyme peptidylprolyl isomerase Pin1. This compound consists of five amino acids, specifically succinyl-alanine-glutamic acid-proline-phenylalanine, and has significant implications in biochemical research due to its role in enzymatic assays and studies of protein folding and signaling pathways.
- Molecular Formula : C₃₃H₄₉N₇O₁₁S
- Molecular Weight : Approximately 682.67 g/mol
The primary biological activity of this compound lies in its function as a substrate for Pin1, which catalyzes the isomerization of proline residues in proteins. This reaction is crucial for the regulation of protein conformation and function, particularly in signaling pathways where phosphorylation events occur prior to proline residues. Upon hydrolysis by Pin1, p-nitroaniline (pNA) is released, which can be quantitatively measured to assess enzymatic activity .
Kinetics and Enzyme Specificity
Research has demonstrated that the hydrolysis kinetics of this compound can be influenced by various factors including pH, temperature, and enzyme concentration. The kinetic parameters such as kcat (turnover number) and Km (Michaelis constant) provide insights into the efficiency of Pin1 with this substrate. For example, studies have shown varying kcat/Km ratios depending on the specific sequence modifications within the peptide .
Table 1: Kinetic Parameters for Various Substrates
Substrate | kcat (m/s) | Km (mM) | kcat/Km (mM−1s−1) |
---|---|---|---|
This compound | 255,700 ± 11,400 | N.D. | N.D. |
Suc-Ala-Ala-Pro-Phe-pNA | 4,100 ± 200 | N.D. | N.D. |
Suc-Ala-Leu-Pro-Phe-pNA | 1,320 ± 20 | N.D. | N.D. |
Applications in Research
This compound is widely used in laboratory settings for various applications:
- Enzymatic Assays : It serves as a substrate to study the activity of Pin1 and other peptidylprolyl isomerases.
- Drug Development : The compound is utilized to explore potential inhibitors of Pin1, which may have therapeutic implications in cancer treatment and other diseases where protein misfolding plays a role .
- Structure-Activity Relationship Studies : Modifications to the peptide sequence help elucidate the structural requirements for enzyme-substrate interactions.
Case Studies
-
Pin1 Activity in Neutrophils :
A study investigated the role of Pin1 in human neutrophils using this compound as a substrate. The research demonstrated that Pin1 mediates NADPH oxidase activation through conformational changes induced by phosphorylation events . -
Inhibition Studies :
Another research focused on cyclic peptidyl inhibitors against human Pin1 using this compound to assess inhibitory effects on cell proliferation in breast cancer models. The study highlighted the potential of these inhibitors to increase levels of established Pin1 substrates, suggesting a pathway for therapeutic interventions . -
Comparative Analysis with Other Substrates :
Comparative studies have shown that different substrates exhibit distinct preferences for Pin1 activity based on their amino acid composition preceding proline residues. This specificity is crucial for understanding how variations can affect enzyme kinetics and binding affinities .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIHRDNJQWUSLK-KMAVCZJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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